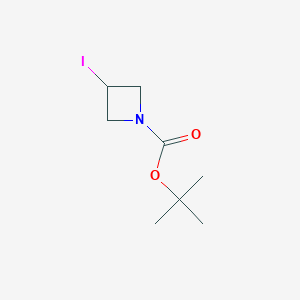

1-Boc-3-iodoazetidine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

tert-butyl 3-iodoazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14INO2/c1-8(2,3)12-7(11)10-4-6(9)5-10/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDIKRMPZNLBAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40451431 | |

| Record name | 1-Boc-3-iodoazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254454-54-1 | |

| Record name | 1-Boc-3-iodoazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-iodoazetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Boc 3 Iodoazetidine and Analogous 3 Haloazetidine Scaffolds

Strategies for Introducing the C3-Iodine Moiety into Azetidine (B1206935) Rings

The introduction of an iodine atom at the C3 position of the azetidine ring can be achieved through several synthetic strategies, primarily involving direct halogenation of a pre-existing azetidine ring or by converting other functional groups into the desired halide.

Direct Halogenation Protocols

Direct halogenation protocols offer a straightforward approach to introduce an iodine atom onto the azetidine ring, often starting from readily available precursors such as 3-hydroxyazetidines. A common and effective method for the synthesis of 1-Boc-3-iodoazetidine involves the iodination of 1-Boc-3-hydroxyazetidine. This transformation is typically achieved using a combination of triphenylphosphine and iodine in a suitable solvent like toluene. chemicalbook.com

The reaction proceeds via the formation of a phosphonium iodide intermediate, which is subsequently displaced by the iodide ion in an S(_N)2 reaction. The use of imidazole is also reported to facilitate this conversion. chemicalbook.com This method is highly efficient, often providing the desired product in excellent yields.

Table 1: Direct Iodination of 1-Boc-3-hydroxyazetidine

| Precursor | Reagents | Solvent | Temperature | Yield | Reference |

| 1-Boc-3-hydroxyazetidine | Triphenylphosphine, Iodine, Imidazole | Toluene | 100 °C | 99% | chemicalbook.com |

Halogen Exchange Reactions

Halogen exchange reactions, particularly the Finkelstein reaction, provide another powerful tool for the synthesis of 3-iodoazetidines. This method involves the conversion of other 3-haloazetidines or 3-sulfonyloxyazetidines into their corresponding iodo-derivatives by treatment with an iodide salt, such as potassium iodide or sodium iodide. echemi.com

The reaction is driven by the precipitation of the less soluble metal halide (e.g., KCl, KBr, or potassium mesylate) in a suitable polar aprotic solvent like dimethylformamide (DMF). This approach is particularly useful when the corresponding 3-chloro- or 3-bromoazetidine, or a 3-mesyloxyazetidine, is more readily accessible than the 3-hydroxy precursor. For instance, tert-butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate can be converted to this compound using potassium iodide in DMF. echemi.com

Table 2: Halogen Exchange for the Synthesis of this compound

| Precursor | Reagent | Solvent | Temperature | Reference |

| tert-Butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate | Potassium Iodide | DMF | 110 °C | echemi.com |

Ring-Forming Approaches to 3-Haloazetidines

In addition to functionalizing a pre-formed azetidine ring, several methodologies focus on constructing the 3-haloazetidine scaffold through cyclization strategies. These approaches can offer advantages in terms of convergency and the ability to introduce stereochemistry.

Strain-Release Synthesis Utilizing 1-Azabicyclo[1.1.0]butane (ABB)

A highly effective and increasingly utilized strategy for the synthesis of 1,3-disubstituted azetidines involves the strain-release ring-opening of 1-azabicyclo[1.1.0]butane (ABB). acs.orgsemanticscholar.orgarkat-usa.org This highly strained bicyclic intermediate can be generated in situ from commercially available starting materials, such as 1-amino-2,3-dibromopropane hydrobromide, by treatment with a strong base like phenyllithium. echemi.comarkat-usa.org

The high ring strain of ABB makes it a potent nucleophile. The reaction mechanism involves the nucleophilic attack of the ABB nitrogen atom on an electrophile, leading to the cleavage of the central C1-C3 bond and the formation of a stabilized azetidin-3-yl cation intermediate. This cation is then trapped by a nucleophile, such as a halide ion, to afford the 1,3-disubstituted azetidine. arkat-usa.org

This one-pot protocol allows for the rapid and gram-scale synthesis of various protected 3-haloazetidines by reacting the in situ-generated ABB with an electrophile (e.g., di-tert-butyl dicarbonate for Boc protection) in the presence of a halide salt. acs.orgsemanticscholar.org This method offers the flexibility to "mix-and-match" different protecting groups and halides, making it a versatile tool for generating a library of 3-haloazetidine building blocks. semanticscholar.org

Table 3: Synthesis of Protected 3-Haloazetidines via ABB Ring-Opening

| ABB Precursor | Base | Electrophile | Halide Source | Product | Reference |

| 1-Amino-2,3-dibromopropane HBr | Phenyllithium | Boc(_2)O | NaI | This compound | echemi.comarkat-usa.org |

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions represent a classical and reliable method for the construction of the azetidine ring. rsc.orgresearchgate.net This strategy typically involves a nucleophilic substitution reaction where a nitrogen-containing precursor undergoes cyclization to form the four-membered ring.

For the synthesis of 3-haloazetidines, this approach would involve an acyclic precursor containing a nitrogen nucleophile and a carbon backbone with a suitable leaving group at the γ-position and a halogen at the β-position relative to the leaving group. The nitrogen atom attacks the carbon bearing the leaving group, leading to the formation of the azetidine ring.

An analogous iodine-mediated intramolecular cyclization has been reported for the synthesis of 3,3-dimethylazetidines from γ-prenylated amines, demonstrating the feasibility of using halogens to facilitate such cyclizations. rsc.org This suggests a potential pathway where an appropriately substituted homoallylic amine could undergo an iodoaminocyclization to yield a 3-iodoazetidine (B8093280) derivative.

While specific examples for the direct synthesis of this compound via this route are less common in the literature compared to the aforementioned methods, the underlying principle of intramolecular S(_N)2 reaction remains a fundamental strategy in heterocyclic chemistry for the formation of strained rings like azetidines.

Cycloaddition Reactions (e.g., [2+2] Photocycloadditions)

[2+2] Photocycloaddition reactions represent a powerful and atom-economical method for the construction of four-membered rings. rsc.orgnih.govresearchgate.netresearchgate.net These reactions involve the light-induced union of two unsaturated components to directly form the cyclobutane-type core of the azetidine ring.

The aza-Paternò-Büchi reaction, the nitrogen-analog of the Paternò-Büchi reaction, is a photocycloaddition between an imine and an alkene to yield an azetidine. rsc.orgresearchgate.netnih.govrsc.org This method is one of the most efficient ways to synthesize functionalized azetidines. nih.gov However, its application has faced challenges, including competing E/Z isomerization of the imine upon photoexcitation. nih.gov To overcome this, many successful examples utilize cyclic imines or imine equivalents. nih.govnih.gov

Recent advancements have focused on visible-light-mediated aza-Paternò-Büchi reactions, which offer milder reaction conditions. nih.govspringernature.com For instance, the use of photocatalysts can facilitate the reaction between oximes and alkenes to produce highly functionalized azetidines. nih.govrsc.org The Schindler group has demonstrated that visible-light-mediated triplet energy transfer can be used in intermolecular aza-Paternò-Büchi reactions of oximes to synthesize azetidines. nih.govspringernature.com

| Imine Component | Alkene Component | Conditions | Product |

| 2-isoxazoline-3-carboxylates | Various alkenes | Visible light, Iridium photocatalyst | Highly functionalized azetidines |

| Acyclic ketone-derived sulfonylimines | Activated alkenes | Visible light | 2,2-disubstituted monocyclic azetidines |

| 6-azauracil | Ethylene | UV light, Acetone (photosensitizer) | Bicyclic azetidine precursor |

This table highlights examples of aza-Paternò-Büchi reactions for azetidine synthesis. rsc.orgacs.org

Ring Contraction Methodologies from Larger Heterocycles

Ring contraction strategies provide an alternative synthetic route to azetidines from more readily available five-membered heterocycles, such as pyrrolidines. rsc.org

A notable example of ring contraction involves the conversion of α-bromo N-sulfonylpyrrolidinones to α-carbonylated N-sulfonylazetidines. nih.govorganic-chemistry.org This transformation proceeds via a one-pot nucleophilic addition-ring contraction mechanism, often in the presence of a base like potassium carbonate. nih.gov This method allows for the incorporation of various nucleophiles, such as alcohols and anilines, into the final azetidine product. nih.gov While this specific example leads to N-sulfonylazetidines, the underlying principle of ring contraction from a five-membered to a four-membered ring is a valuable strategy in heterocyclic synthesis.

Role and Impact of the tert-Butoxycarbonyl (Boc) Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, and its role in the chemistry of this compound is multifaceted and crucial. google.comnih.gov

The Boc group offers several advantages in the synthesis and manipulation of azetidines. It is generally stable to a wide range of reaction conditions, yet it can be readily removed under acidic conditions, often with trifluoroacetic acid (TFA), or thermally. acs.org This orthogonality allows for selective deprotection in the presence of other protecting groups.

In the context of this compound, the Boc group serves to:

Modulate Reactivity: The electron-withdrawing nature of the Boc group can influence the reactivity of the azetidine ring.

Enhance Solubility: The bulky and non-polar tert-butyl group often improves the solubility of polar intermediates in organic solvents, facilitating purification by chromatography. chemicalbook.com

Direct Reactions: The Boc group can influence the stereochemical outcome of reactions at adjacent positions.

Enable Downstream Functionalization: The Boc group provides a stable handle that allows for a wide array of chemical transformations to be performed on the 3-iodo substituent without affecting the nitrogen atom. Once the desired modifications are complete, the Boc group can be cleanly removed to reveal the free amine, which can then be further functionalized. For instance, after displacing the iodide, the Boc group can be removed and the resulting secondary amine can be acylated or alkylated. rsc.org

The strategic use of the Boc protecting group is therefore integral to the successful synthesis and application of this compound as a versatile building block in medicinal chemistry and organic synthesis.

Selective Introduction and Removal of the Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis due to its stability across a broad range of reaction conditions and the relative ease of its removal. researchgate.netresearchgate.net In the synthesis of this compound and its analogs, the selective introduction and subsequent removal of the Boc group are critical steps that enable regioselective functionalization while preserving the strained azetidine core.

The introduction of the Boc group to the azetidine nitrogen is most commonly achieved using di-tert-butyl dicarbonate (Boc₂O). researchgate.netorganic-chemistry.org This reaction is typically performed in the presence of a base, such as sodium bicarbonate or N,N-dimethylaminopyridine (DMAP), in an appropriate solvent like tetrahydrofuran (THF) or dichloromethane (DCM). researchgate.netbeilstein-journals.org For instance, the synthesis of this compound often starts from 1-Boc-3-hydroxyazetidine, which is itself prepared by protecting the nitrogen of 3-hydroxyazetidine. chemicalbook.com Alternative heterogeneous catalysts, such as Amberlyst-15, have also been employed to facilitate chemoselective N-tert-butoxycarbonylation, offering the advantage of easy catalyst separation and reuse. researchgate.net

The removal of the Boc group, or deprotection, is a crucial step to unmask the azetidine nitrogen for further reactions. This is generally accomplished under acidic conditions. sigmaaldrich.comyoutube.com Reagents such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in solvents like dioxane or methanol are standard for this transformation. reddit.com The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which is then scavenged, releasing carbon dioxide and the free amine. organic-chemistry.orgyoutube.com

Selectivity in deprotection is a significant consideration in complex molecules containing other acid-sensitive functional groups. reddit.com Milder and more selective methods have been developed to address this challenge. For example, Lewis acids like aluminum chloride (AlCl₃) can efficiently cleave the N-Boc group while preserving other sensitive functionalities like esters and silyl ethers. organic-chemistry.org Other methods include the use of iodine under solvent-free conditions or in a solvent, which provides a neutral and selective alternative to acidic deprotection. researchgate.net Thermolytic methods, either through conventional heating or microwave assistance, can also be used for Boc removal, sometimes with the aid of silica gel or alumina. researchgate.net

| Transformation | Reagents and Conditions | Key Features | Reference |

|---|---|---|---|

| Introduction (Protection) | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaHCO₃, DMAP), Solvent (e.g., THF, DCM) | Standard, high-yielding method for protecting primary and secondary amines. | researchgate.netbeilstein-journals.org |

| Introduction (Protection) | Di-tert-butyl dicarbonate (Boc₂O), Amberlyst-15, Ethanol (B145695) | Utilizes a reusable heterogeneous catalyst, enhancing process efficiency. | researchgate.net |

| Removal (Deprotection) | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Common and effective method using strong acid; requires careful control with acid-sensitive substrates. | reddit.com |

| Removal (Deprotection) | 4M HCl in Dioxane | Standard acidic condition, often used at room temperature or with gentle heating. | reddit.com |

| Removal (Deprotection) | Aluminum chloride (AlCl₃), Dichloromethane (DCM) | Mild Lewis acid-mediated method, highly chemoselective, and preserves other sensitive groups. | organic-chemistry.org |

| Removal (Deprotection) | Iodine (catalytic), Solvent-free or in solvent | Operates under neutral conditions, offering an alternative to acid-labile deprotection. | researchgate.net |

| Removal (Deprotection) | Heating in fluorinated alcohols (e.g., TFE, HFIP) | Neutral, thermolytic method; selectivity can be tuned by choice of alcohol and temperature. | googleapis.com |

Influence of Boc Protection on Azetidine Ring Stability and Reactivity

The four-membered azetidine ring possesses considerable inherent ring strain, which is a primary driver of its chemical reactivity. rsc.orgrsc.orgresearchgate.net The introduction of a tert-butyloxycarbonyl (Boc) group onto the nitrogen atom significantly modulates both the stability and reactivity of this heterocyclic scaffold.

The reactivity of the azetidine ring is also substantially altered by N-Boc protection. The reduced nucleophilicity of the nitrogen atom prevents it from participating in undesired side reactions during the functionalization of other parts of the molecule, which is the primary purpose of a protecting group. Furthermore, the electronic nature of the N-substituent dictates the reactivity of adjacent positions. While an N-Boc group does not typically facilitate deprotonation at the α-carbon (the C2 position), other N-protecting groups, such as the thiocarbonyl analog N-Botc, can enable α-lithiation and subsequent electrophilic substitution. acs.org This highlights the critical role of the specific N-protecting group in directing the reactivity of the azetidine ring. The Boc group serves primarily to deactivate the nitrogen, thereby allowing other transformations to occur, such as the conversion of a 3-hydroxy group to a 3-iodo group, as seen in the synthesis of this compound. chemicalbook.com

| Property | Unprotected Azetidine (R=H) | N-Boc Protected Azetidine (R=Boc) | Underlying Reason | Reference |

|---|---|---|---|---|

| Nitrogen Nucleophilicity/Basicity | High | Significantly Reduced | The Boc group is strongly electron-withdrawing, delocalizing the nitrogen lone pair. | organic-chemistry.orgnih.gov |

| Ring Stability | Susceptible to ring-opening, particularly upon protonation. | Generally enhanced stability towards certain degradation pathways by reducing nitrogen basicity. | Lower pKa of the azetidine nitrogen reduces susceptibility to acid-catalyzed ring opening. | nih.gov |

| Reactivity towards Electrophiles at Nitrogen | High | Low (Protected) | The nitrogen lone pair is less available for reaction. | organic-chemistry.org |

| Reactivity at Ring Carbons | Influenced by nucleophilic nitrogen. | Reactivity is modulated, primarily deactivating the nitrogen to allow for functionalization at other positions (e.g., C3). | The Boc group allows for transformations at other ring positions without interference from the nitrogen. | chemicalbook.com |

Reactivity and Mechanistic Investigations of 1 Boc 3 Iodoazetidine in Chemical Transformations

Nucleophilic Substitution Reactions at the C3 Position

The C(sp³)–I bond at the 3-position of the azetidine (B1206935) ring is highly susceptible to attack by a wide range of nucleophiles. As a secondary alkyl iodide, 1-Boc-3-iodoazetidine is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.

Sₙ2 Reaction Pathways and Stereochemical Control

The reaction of this compound with nucleophiles proceeds predominantly through an Sₙ2 mechanism. This pathway involves a single, concerted step where the nucleophile attacks the electrophilic C3 carbon from the side opposite to the iodine leaving group. This "backside attack" is a hallmark of the Sₙ2 reaction and leads to a predictable and controllable stereochemical outcome.

The mechanism involves a transition state in which the incoming nucleophile and the departing iodide are both partially bonded to the C3 carbon. As the nucleophile-carbon bond forms, the carbon-iodine bond breaks. This process forces the three other substituents on the carbon to "flip" in an umbrella-like fashion, resulting in a complete inversion of the stereochemical configuration at the reaction center. Therefore, if a reaction starts with an enantiomerically pure form of a 3-iodoazetidine (B8093280) derivative with a defined stereocenter at C3, the product will be the corresponding opposite enantiomer, a critical feature for the synthesis of chiral molecules.

Scope and Limitations with Various Nucleophiles

The Sₙ2 reaction at the C3 position of this compound accommodates a diverse array of nucleophiles, enabling the synthesis of a wide variety of 3-substituted azetidines. The success and rate of these reactions are influenced by factors inherent to the Sₙ2 mechanism, such as the strength and steric bulk of the nucleophile.

Nitrogen Nucleophiles: Amines, azides (e.g., sodium azide), and other nitrogen-based nucleophiles readily displace the iodide to form C-N bonds, providing access to 3-aminoazetidines and related derivatives.

Oxygen Nucleophiles: Alkoxides and phenoxides can be used to form 3-alkoxy and 3-aryloxy azetidines, respectively. Reactions with water or hydroxide (B78521) can yield the corresponding 3-hydroxyazetidine.

Carbon Nucleophiles: Stabilized carbanions, such as those derived from malonates and other 1,3-dicarbonyl compounds, are effective for forming C-C bonds at the C3 position. These reactions are valuable for elaborating the carbon skeleton.

Sulfur Nucleophiles: Thiolates are excellent nucleophiles and react efficiently with this compound to produce 3-thioether derivatives.

The primary limitation of this method is steric hindrance. Bulky nucleophiles may react slowly or not at all, as they are unable to efficiently approach the C3 carbon for the requisite backside attack. Furthermore, strongly basic nucleophiles can promote competing elimination reactions, although this is generally less of a concern with the strained four-membered ring compared to acyclic systems.

Transition Metal-Catalyzed Cross-Coupling Reactions at C3

Beyond its utility in substitution reactions, the C–I bond of this compound makes it an ideal electrophilic partner in transition metal-catalyzed cross-coupling reactions. These methods provide powerful and versatile strategies for forming carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is the cornerstone of modern cross-coupling chemistry. For this compound, palladium-catalyzed reactions enable the direct coupling of the C(sp³)-hybridized carbon of the azetidine ring with various organometallic reagents, significantly expanding its synthetic potential.

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting an organic halide with an organoboron compound, typically a boronic acid or its ester derivative. The reaction of this compound with aryl- or heteroarylboronic acids is a powerful tool for synthesizing 3-arylazetidines, which are prevalent in pharmaceutical compounds.

The catalytic cycle generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C–I bond of this compound to form a Pd(II) intermediate.

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the iodide.

Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the final 3-arylazetidine product and regenerating the Pd(0) catalyst.

This reaction is known for its mild conditions and high tolerance of various functional groups on the boronic acid partner, making it a highly versatile and reliable method.

| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Typical Yield |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Good to Excellent |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | Good to Excellent |

| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/EtOH | Good to Excellent |

| 4 | 2-Thienylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | Good to Excellent |

The Hiyama cross-coupling provides an alternative method for C(sp³)–C(sp²) bond formation using organosilanes as the coupling partner. A key advantage of organosilanes is their low toxicity and high stability. The first palladium-catalyzed Hiyama cross-coupling of this compound with arylsilanes was developed as a convenient route to various 3-arylazetidines.

The reaction requires a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), to activate the organosilane. The fluoride ion coordinates to the silicon atom, forming a hypervalent silicate (B1173343) intermediate that is more reactive in the transmetalation step of the catalytic cycle. Optimization studies have shown that a combination of a palladium(II) precatalyst like palladium acetate (B1210297) (Pd(OAc)₂) and a phosphine (B1218219) ligand, such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf), is highly effective.

The reaction proceeds under mild conditions and demonstrates broad substrate compatibility, tolerating both electron-donating and electron-withdrawing groups on the arylsilane partner. Yields are generally moderate to good, ranging from 30% to 88%. Research has indicated that substituents at the para-position of the arylsilane tend to perform better than those at the meta-position, and steric hindrance can influence reaction efficiency.

| Entry | Arylsilane Partner | Yield (%) |

|---|---|---|

| 1 | Phenyltriethoxysilane | 85 |

| 2 | (4-Methylphenyl)triethoxysilane | 88 |

| 3 | (4-Methoxyphenyl)triethoxysilane | 82 |

| 4 | (4-Fluorophenyl)triethoxysilane | 75 |

| 5 | (3-Methylphenyl)triethoxysilane | 70 |

| 6 | (4-(Trifluoromethyl)phenyl)triethoxysilane | 55 |

| 7 | Naphthalen-2-yltriethoxysilane | 68 |

Note: Typical conditions include Pd(OAc)₂ (catalyst), dppf (ligand), and TBAF (activator) in dioxane.

Decarboxylative Cross-Couplings

Decarboxylative cross-couplings have emerged as powerful methods for the formation of C(sp3)–C(sp2) and C(sp3)–N bonds, utilizing readily available carboxylic acids as coupling partners. While specific examples detailing the decarboxylative cross-coupling of this compound are not extensively documented in the provided literature, the general principles can be inferred from related methodologies. For instance, dual copper and photoredox catalysis has enabled the coupling of abundant alkyl carboxylic acids with various nitrogen nucleophiles. princeton.edu This process involves the generation of an alkyl radical from the carboxylic acid, which is then captured by a copper(II)-amido complex to form the C–N bond. princeton.edu Adapting this strategy to this compound would likely involve its use as the electrophilic partner in a reductive cross-coupling manifold, where a radical generated from a carboxylic acid adds to a low-valent metal center, followed by coupling with the iodoazetidine.

Cobalt-Catalyzed Cross-Coupling Reactions with Grignard Reagents

Cobalt-catalyzed cross-coupling reactions offer an efficient and cost-effective alternative to palladium- or nickel-based systems for functionalizing alkyl halides. These reactions have been successfully applied to the arylation of saturated N-heterocycles, including derivatives of piperidine (B6355638) and pyrrolidine (B122466), with Grignard reagents. nih.govnih.gov An efficient system often involves the use of cobalt(II) chloride (CoCl₂) with a ligand like tetramethylethylenediamine (TMEDA) or 1,1,3,3-tetramethyl-1,3-bis(pyridin-2-yl)disiloxane (TMCD). nih.govresearchgate.net

This methodology has been extended to the arylation of 3-iodopyrrolidines and 3-iodopiperidines, affording the corresponding 3-aryl products in good to excellent yields. nih.govnih.gov Mechanistic studies suggest the involvement of radical intermediates in these cobalt-catalyzed transformations. nih.govnih.gov Given these precedents, this compound is a highly suitable candidate for similar cobalt-catalyzed couplings with various aryl and alkyl Grignard reagents to yield 3-substituted azetidines.

Table 1: Examples of Cobalt-Catalyzed Arylation of Saturated Iodo-N-Heterocycles

| Substrate | Grignard Reagent | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Boc-3-iodopiperidine | Phenylmagnesium bromide | CoCl₂ / TMCD | N-Boc-3-phenylpiperidine | 85 | nih.gov |

| N-Boc-3-iodopyrrolidine | 4-Methoxyphenylmagnesium bromide | CoCl₂ / TMCD | N-Boc-3-(4-methoxyphenyl)pyrrolidine | 93 | nih.gov |

Iron-Catalyzed Cross-Coupling Reactions with Grignard Reagents

Iron catalysis represents a highly attractive approach for cross-coupling due to iron's abundance, low cost, and minimal toxicity. researchgate.netmdpi.com Iron salts, such as iron(III) acetylacetonate (B107027) (Fe(acac)₃), have been shown to be excellent pre-catalysts for the coupling of alkyl and aryl Grignard reagents with various electrophiles, including alkyl halides. researchgate.netnih.gov These reactions are known for their high efficiency, mild conditions, and tolerance of a variety of functional groups. researchgate.netmdpi.com

The coupling of Grignard reagents with substrates like this compound is expected to proceed efficiently. Iron-catalyzed systems are particularly effective for C(sp²)–C(sp³) bond formation, even with challenging alkyl Grignard reagents that are prone to β-hydride elimination. mdpi.comnih.gov The mechanism is often proposed to involve the formation of an alkyl radical intermediate, which then undergoes coupling. kyoto-u.ac.jp This makes the methodology robust for creating a diverse range of 3-alkyl and 3-aryl azetidines.

Table 2: Representative Iron-Catalyzed Cross-Coupling Reactions

| Electrophile | Grignard Reagent | Iron Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Bromooctane | Phenylmagnesium bromide | Fe(acac)₃ | 95 | researchgate.net |

| 2-Chlorotoluene | n-Butylmagnesium chloride | FeCl₃ | 92 | mdpi.com |

| α-Chloroester | Phenylmagnesium bromide | Fe(acac)₃ | 90 | kyoto-u.ac.jp |

Nickel-Catalyzed Coupling Reactions

Nickel catalysts are widely used for the formation of C-C bonds from alkyl halides. While specific studies focusing solely on this compound are not detailed, related transformations provide strong evidence for its utility in such reactions. For instance, nickel-catalyzed reductive couplings have been employed to synthesize 3-arylpiperidines from 3-halopiperidines and aryl halides. nih.gov Nickel systems, often in combination with a reducing agent like zinc powder, can effectively couple alkyl iodides with various partners. rsc.org These reactions are valued for their functional group tolerance. The application of these conditions to this compound would provide a direct route to 3-substituted azetidines, which are important motifs in medicinal chemistry.

Other Metal-Mediated Coupling Strategies

Beyond cobalt, iron, and nickel, this compound is a viable substrate for a range of other metal-mediated couplings. Due to its iodinated structure, it is frequently employed in well-established cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations, which are typically catalyzed by palladium complexes. guidechem.com These reactions are cornerstones of modern synthetic organic chemistry for forming carbon-carbon and carbon-nitrogen bonds, respectively. guidechem.com

Furthermore, Negishi cross-coupling, which involves the reaction of an organozinc reagent with an organic halide catalyzed by a nickel or palladium complex, is another powerful tool. This strategy has been applied to the enantioselective α-arylation of N-Boc protected pyrrolidine, showcasing its potential for creating chiral centers adjacent to the nitrogen atom. researchgate.net A similar approach could be envisioned for coupling at the 3-position of the azetidine ring.

Radical Chemistry Involving the Carbon-Iodine Bond

The relatively weak carbon-iodine bond in this compound allows for its homolytic cleavage to generate an azetidin-3-yl radical. This intermediate can participate in a variety of radical-mediated transformations. The generation of carbon-centered radicals from alkyl iodides can be initiated by thermal or photochemical methods, or through single-electron transfer (SET) from a suitable reductant. nih.gov

Hypervalent iodine(III) reagents, for example, are known to participate in radical chemistry, acting as single electron oxidants to generate carbon radicals. nih.gov While this compound is an iodine(I) compound, its C-I bond can be targeted by radical initiators. For instance, in cobalt-catalyzed cross-couplings, the formation of radical species has been observed. nih.gov This radical reactivity opens pathways for functionalization that are complementary to traditional two-electron, polar reaction mechanisms, allowing for the formation of complex molecular architectures under mild conditions.

Functionalization at Other Positions of the Azetidine Ring

While the C-3 position is the primary site of reactivity for this compound, functionalization at other positions of the N-Boc protected azetidine ring is also a critical area of research for generating diverse scaffolds. Directed metalation strategies, followed by reaction with an electrophile, are a common approach for C-H functionalization.

For related N-Boc protected saturated heterocycles like pyrrolidines and 1,3-oxazinanes, enantioselective lithiation at the C-2 position (alpha to the nitrogen) has been well-established. researchgate.netnih.govresearchgate.net This is typically achieved using a strong base such as s-butyllithium in the presence of a chiral ligand like (-)-sparteine. The resulting organolithium species can then be trapped with various electrophiles or undergo transmetalation to an organozinc species for subsequent Negishi cross-coupling. researchgate.netresearchgate.net Applying this strategy to the N-Boc-azetidine core would allow for selective functionalization at the C-2 position, providing access to a different class of substituted azetidine derivatives.

Alpha-Lithiation and Electrophilic Trapping (Contextual to Azetidine Activation)

The functionalization of azetidines at the C2 position, adjacent to the nitrogen atom (α-position), is a powerful strategy for elaborating the core structure. This is typically achieved through a deprotonation-electrophilic trapping sequence. The N-Boc group plays a crucial role in this process by acidifying the α-protons, thereby facilitating their removal by a strong base.

The process begins with the treatment of an N-Boc protected azetidine with a potent organolithium base, such as sec-butyllithium (B1581126) (s-BuLi), in the presence of a chiral ligand like sparteine (B1682161) or (−)-α-isosparteine. This deprotonation generates a configurationally unstable α-lithiated azetidine intermediate. The stereochemical outcome of the subsequent reaction is highly dependent on the nature of the electrophile used to "trap" this transient species. Mechanistic studies have revealed that the trapping of the α-lithio-N-Boc-azetidine can proceed through different stereochemical pathways, such as dynamic thermodynamic resolution or dynamic kinetic resolution, depending on the electrophile. This electrophile-dependent mechanism dictates the final stereochemistry of the 2-substituted azetidine product.

The versatility of this method allows for the introduction of a wide array of substituents at the C2 position. Various electrophiles can be employed, leading to diverse functionalized azetidines.

Table 1: Examples of Electrophilic Trapping of α-Lithiated N-Boc-Azetidine

| Electrophile | Product Type |

|---|---|

| Alkyl Halides (e.g., CH₃I) | α-Alkylated Azetidine |

| Aldehydes (e.g., PhCHO) | α-Hydroxyalkylated Azetidine |

| Ketones (e.g., Acetone) | α-Hydroxyalkylated Azetidine |

| Disulfides (e.g., (SPh)₂) | α-Thiolated Azetidine |

| Imines | α-Aminoalkylated Azetidine |

This table illustrates the general scope of the α-lithiation and electrophilic trapping strategy for N-Boc-azetidines.

C(sp³)–H Functionalization Strategies

Directly converting inert C(sp³)–H bonds into new functional groups is a highly desirable transformation in modern organic synthesis. For saturated heterocycles like this compound, these strategies offer a pathway to modify the ring at positions other than the activated α-carbon without pre-functionalization.

One major strategy involves transition-metal catalysis, particularly with palladium. In these reactions, a directing group is often employed to guide the metal catalyst to a specific C–H bond. For N-Boc-azetidines, the Boc group itself or an auxiliary ligand attached to the nitrogen can direct the catalyst to perform C–H activation at the β-position (C3). Palladium(II) catalysts can mediate the arylation, alkenylation, or acetoxylation of these C–H bonds. researchgate.net The mechanism typically involves an initial C–H activation step to form a palladacycle intermediate, followed by oxidative addition of a coupling partner (e.g., an aryl halide) and subsequent reductive elimination to furnish the product and regenerate the catalyst. acs.org

Another emerging and powerful approach is photoredox catalysis. acs.orgnih.gov This method uses visible light to generate radical intermediates under mild conditions. For saturated N-heterocycles, this can involve the formation of an α-amino radical via a single-electron transfer (SET) process. nih.gov This radical can then engage in various C-C or C-heteroatom bond-forming reactions. Strategies utilizing a redox-active protecting group can trigger the formation of an α-amino radical through a halogen-atom transfer (XAT) process, which can then be used in Giese additions or radical cross-couplings. conicet.gov.ar Although less common for the β-position, innovative strategies are being developed for remote C–H functionalization.

Table 2: Key Strategies for C(sp³)–H Functionalization of Saturated N-Heterocycles

| Strategy | Catalyst/Reagent Type | Target C-H Position | Bond Formed |

|---|---|---|---|

| Directed C–H Activation | Palladium Catalysts | β (C3) | C-C, C-O |

| Photoredox Catalysis | Organic Dyes, Iridium or Ruthenium Complexes | α (C2) | C-C, C-N |

| Halogen-Atom Transfer (XAT) | Photocatalyst + Halogen Source | α (C2) | C-C |

This table summarizes prominent methods applicable to the functionalization of the N-Boc-azetidine core.

Ring-Opening Reactions of Azetidines in Synthetic Contexts

The inherent ring strain of azetidines (approximately 25.5 kcal/mol) makes them susceptible to ring-opening reactions, providing a valuable route to functionalized γ-aminopropyl derivatives. rsc.org While more stable than their three-membered aziridine (B145994) counterparts, the azetidine ring in this compound can be opened by various nucleophiles, often requiring activation by a Lewis or Brønsted acid. rsc.orgmagtech.com.cn

Activation typically involves protonation or coordination of a Lewis acid to the ring nitrogen, which enhances the electrophilicity of the ring carbons. Nucleophilic attack can then occur at either C2 or C4. The regioselectivity of the ring-opening is influenced by both steric and electronic factors of the substituents on the azetidine ring. magtech.com.cn For a substrate like this compound, nucleophilic attack is generally expected at the less sterically hindered carbon or at a position that is electronically activated.

A wide range of nucleophiles, including halides, alcohols, thiols, and carbon nucleophiles, can be used to open the ring, leading to a diverse array of acyclic amine products. researchgate.net For instance, acid-mediated intramolecular ring-opening can occur if a pendant nucleophilic group is present on the nitrogen substituent. nih.gov Recent developments have also shown that chiral hydrogen-bond donor catalysts, such as squaramides, can promote highly enantioselective ring-opening of 3-substituted azetidines with acyl halides, showcasing a sophisticated method for asymmetric synthesis. acs.org This strategy relies on the catalyst's ability to activate the azetidine and pre-organize the ion pair formed upon initial ring opening. acs.org

Table 3: Conditions for Nucleophilic Ring-Opening of Azetidines

| Activating Agent | Nucleophile | Product Type |

|---|---|---|

| Lewis Acid (e.g., BF₃·OEt₂) | Alcohols, Thiols | γ-Amino ethers, γ-Amino thioethers researchgate.net |

| Brønsted Acid (e.g., TfOH) | Alcohols | γ-Amino ethers rsc.org |

| Acyl Halides (with H-bond catalyst) | Halide (from acyl halide) | γ-Halo amides acs.org |

| Intramolecular Nucleophile (e.g., pendant amide) | Amide Oxygen | Cyclic lactones/lactams nih.gov |

This table provides examples of different reagents and conditions used for the ring-opening of activated azetidine systems.

Future Research Directions and Emerging Methodologies

Development of Novel Asymmetric Synthetic Routes to 1-Boc-3-Iodoazetidine Derivatives

The creation of chiral molecules is a cornerstone of modern drug discovery. While this compound itself is achiral, its functionalization offers a direct route to chiral azetidine (B1206935) derivatives. Future research is geared towards developing enantioselective methods that can precisely control the stereochemistry at the C3 position and other sites.

A promising avenue is the application of transition-metal catalysis employing chiral ligands. The development of enantioselective C-H functionalization, for instance, could enable the direct and asymmetric modification of the azetidine ring. mdpi.com Chiral catalysts based on metals like rhodium or palladium, paired with specialized ligands such as chiral phosphoric acids (CPAs) or phosphoramidites, have shown success in creating stereocenters in various molecular scaffolds and could be adapted for azetidine derivatives. mdpi.com For example, a C-H arylation or alkylation reaction catalyzed by a chiral palladium complex could transform a prochiral C-H bond on a 1-Boc-azetidine precursor into a chiral center, leading to novel derivatives.

Furthermore, organocatalysis presents a metal-free alternative for asymmetric synthesis. Chiral ammonium salt catalysis, effective in the enantioselective α-alkylation of pronucleophiles, could be explored for the functionalization of derivatives made from this compound. nih.gov By converting the iodo group to a nucleophilic species, subsequent reaction with an electrophile in the presence of a chiral phase-transfer catalyst could establish a quaternary stereocenter. Another approach involves photoenzymatic methods, which combine regioselective photochemical activation with highly stereoselective enzymatic transformations to produce chiral amines and alcohols, a strategy that could be adapted to azetidine precursors. nih.gov

Exploration of Innovative Catalytic Systems for Enhanced Reactivity and Selectivity

To broaden the synthetic applications of this compound, researchers are exploring novel catalytic systems that offer improved efficiency, broader substrate scope, and unique reactivity patterns. These innovations move beyond traditional cross-coupling reactions to unlock new chemical transformations.

One significant area of development is the use of metal-free catalysis. A recently reported method utilizes a visible-light-induced, N-heterocyclic carbene (NHC)-catalyzed carboacylation of alkenes. In this system, this compound serves as a precursor to an alkyl radical, which then participates in a multi-component reaction, demonstrating the potential for forming complex products under mild, metal-free conditions. chemrxiv.org

In the realm of metal catalysis, advancements focus on optimizing ligand and reaction conditions for cross-coupling reactions. Palladium-catalyzed Negishi coupling, for example, has been automated for the synthesis of C(sp³)-enriched molecules. In these systems, this compound is first converted to its organozinc derivative. Screening of various phosphine (B1218219) ligands, such as CPhos and XPhos, has been crucial in optimizing reaction yields and balancing reactivity for different substrates. nsf.gov Similarly, palladium-catalyzed Hiyama cross-coupling provides a route to couple this compound with organosilanes, expanding the range of accessible C-C bonds. nih.gov

The table below summarizes some of the innovative catalytic systems being explored for reactions involving this compound.

| Reaction Type | Catalyst System | Key Features | Application |

| Alkylacylation of Alkenes | N-Heterocyclic Carbene (NHC) / Visible Light | Metal-free; radical-mediated; multi-component reaction. | Forms complex acylated azetidine derivatives. chemrxiv.org |

| Negishi Cross-Coupling | Pd(dba)₂ / CPhos or XPhos | Automated synthesis; forms C(sp³)-C(sp²) bonds. | Couples azetidinyl-zinc reagents with (hetero)aryl halides. nsf.gov |

| Hiyama Cross-Coupling | Pd(OAc)₂ / Phosphine Ligand | Couples alkyl iodides with organosilanes. | Synthesizes 3-aryl-azetidine derivatives. nih.gov |

| Reductive Cross-Coupling | Palladium Catalyst | Couples alkyl halides with aryl thianthrenium salts. | Useful for late-stage functionalization of complex arenes. mdpi.com |

Integration into Sustainable and Green Chemistry Practices

The principles of green chemistry are increasingly influencing synthetic route design, aiming to reduce waste, minimize energy consumption, and use safer materials. The chemistry of this compound is being adapted to these principles through several emerging methodologies.

A key development is the use of continuous flow synthesis. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety when handling reactive intermediates, better temperature control, and the potential for automation. A sustainable continuous flow protocol for the functionalization of this compound has been developed, which involves a lithiation step. semanticscholar.org This method allows for the safe generation and use of highly reactive lithiated azetidine intermediates at higher temperatures than would be feasible in batch. semanticscholar.org

The choice of solvent is another critical aspect of green chemistry. The aforementioned flow protocol utilizes cyclopentylmethyl ether (CPME), a greener alternative to traditional ethereal solvents like THF. semanticscholar.org Research into other sustainable solvents, such as the bio-based γ-Valerolactone (GVL), has shown promise for cross-coupling reactions and could be applied to transformations involving this compound. nih.gov

Furthermore, the shift towards metal-free catalysis, such as the visible-light-induced NHC-catalyzed reaction, aligns with green chemistry goals by avoiding the use of heavy metals, which are often toxic and require costly remediation. chemrxiv.org These photoredox reactions are driven by light, an abundant and sustainable energy source, and can often be performed under mild conditions.

Computational Chemistry Approaches to Predict Reactivity and Design New Transformations

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting chemical reactivity. While extensive computational studies specifically on this compound are still emerging, the application of these methods holds significant promise for future research.

DFT calculations can provide deep mechanistic insights into reactions involving azetidines. For instance, in the development of a photocatalytic method to synthesize azetidines from azabicyclo[1.1.0]butanes, DFT calculations were used to support the proposed radical-mediated mechanism. chemrxiv.org Such computational studies could be applied to predict the stability and reactivity of the azetidinyl radical generated from this compound, helping to optimize reaction conditions and design new radical-based transformations.

These theoretical approaches are also valuable for catalyst design. By modeling the transition states of catalytic cycles, researchers can understand the factors that control reactivity and selectivity. For example, computational modeling could explain why certain ligands, like CPhos, provide higher yields in the Negishi coupling of the azetidinyl-zinc reagent compared to others. nsf.gov This predictive power accelerates the development of more efficient and selective catalytic systems.

Moreover, computational tools can be used to predict the fundamental properties of molecules, such as bond dissociation energies and redox potentials. nih.govnih.gov For this compound, this information is crucial for designing new reactions, whether they involve radical intermediates, organometallic species, or electrochemical transformations. By predicting how the molecule will behave under various conditions, chemists can more rationally design experiments and explore novel synthetic pathways.

常见问题

Q. What ethical and methodological considerations apply when incorporating this compound into collaborative or high-throughput studies?

- Methodological Answer : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for project design. Document safety protocols and waste management plans in shared repositories. Use electronic lab notebooks (ELNs) for real-time data tracking and audit trails. Address intellectual property concerns via material transfer agreements (MTAs) .

Key Considerations for Researchers

- Data Contradictions : Address spectral inconsistencies by replicating experiments under identical conditions and consulting crystallographic data if available .

- Advanced Design : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure mechanistic studies .

- Ethical Compliance : Align safety and documentation practices with institutional guidelines (e.g., WHO-informed consent templates for collaborative studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。